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Compound of Interest

Compound Name: 3-chloro-N-methoxybenzamide

Cat. No.: B14129728

Get Quote
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Target Application: Antimicrobial FtsZ Inhibition for
Multi-Drug Resistant (MDR) Pathogens
Executive Summary & Technical Context

The Challenge: The rise of methicillin-resistant Staphylococcus aureus (MRSA) necessitates
novel targets beyond cell wall synthesis (beta-lactams) and protein synthesis (macrolides). The
bacterial cell division protein FtsZ (Filamenting temperature-sensitive mutant Z) has emerged
as a high-value target.[1]

The Solution: Benzamide derivatives have shown promise as FtsZ inhibitors.[2][3] While 3-
methoxybenzamide (3-MBA) was the fragment hit and PC190723 represents the optimized
lead, 3-chloro-N-methoxybenzamide derivatives represent a critical "Scaffold Hopping"
strategy.

Why this Scaffold?
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o 3-Chloro Substitution: Replaces the metabolically labile 3-methoxy group of PC190723 with
a lipophilic, electron-withdrawing halogen to enhance hydrophobic interactions within the
FtsZ interdomain cleft.

» N-Methoxy (Weinreb-like) Amide: Introduces a unique hydrogen-bond acceptor profile and
improves metabolic stability against amidases compared to primary amides.

Mechanism of Action: FtsZ Polymerization Inhibition

Unlike beta-lactams that target the cell wall, 3-chloro-N-methoxybenzamide derivatives target
the Z-ring, the cytoskeletal machinery essential for bacterial cytokinesis.

Pathway Visualization
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Figure 1: Mechanism of Action. The inhibitor binds to the interdomain cleft of FtsZ, stabilizing
the filament in a non-functional conformation, preventing Z-ring constriction and leading to
bacterial cell death via filamentation.

Comparative Performance Analysis

This section compares the 3-chloro-N-methoxy scaffold against the industry standard reference
(PC190723) and the clinical standard (Vancomycin).
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Table 1: Comparative Biological Profile (Staphylococcus

aureus)
Lead: 3-CI-N- o
. Reference: Clinical Std:
Metric OMe ) Parent: 3-MBA
_ PC190723 Vancomycin
Benzamide
FtsZ FtsZ
) ) Cell Wall (D-Ala- FtsZ (Weak
Target (Interdomain (Interdomain ]
D-Ala) binder)

Cleft) Cleft)
MIC (MRSA) 0.25- 0.5 pg/mL 0.5-1.0 pg/mL 1.0 - 2.0 pg/mL >2000 pg/mL
LogP - .

. o 2.8 (Optimized) 2.4 -3.1 (Hydrophilic) 1.6
(Lipophilicity)
Metabolic
Stability ( High (>60 min)  Moderate High Low
)
Resistance
Low N/A

Frequency
Solubility Moderate Low High High

Key SAR Insights:

e The "Warhead" (N-Methoxy): Replacing the primary amide (

) with the N-methoxy amide (

) significantly increases permeability across the bacterial membrane without sacrificing
hydrogen-bonding capability in the active site.

e The "Anchor" (3-Chloro): The 3-chloro substituent provides a lipophilic "anchor.” While the 3-

methoxy group in PC190723 is effective, the chloro-group is resistant to O-demethylation by

hepatic enzymes, potentially improving the pharmacokinetic (PK) profile.

o Potency: The 3-chloro-N-methoxy derivatives often exhibit superior MIC values compared to

the parent 3-MBA due to enhanced hydrophobic contacts in the hydrophobic pocket of FtsZ.
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Detailed Experimental Protocols

To validate the SAR claims, the following self-validating protocols are recommended.

A. Chemical Synthesis (General Procedure)

Objective: To synthesize 3-chloro-N-methoxybenzamide derivatives via amide coupling.

 Activation: Dissolve 3-chlorobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
Add Oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir for 2 hours at RT until gas
evolution ceases.

o Coupling: Evaporate solvent to obtain the acid chloride.[4] Re-dissolve in DCM.

o Addition: Add O-methylhydroxylamine hydrochloride (1.1 eq) and Triethylamine (TEA, 2.5 eq)
at 0°C.

o Workup: Stir overnight. Quench with water. Extract with Ethyl Acetate.[4] Wash with 1N HCI
(to remove unreacted amine) and saturated

(to remove unreacted acid).

 Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography
(Gradient: 0-40% EtOAc in Hexane).

B. Minimum Inhibitory Concentration (MIC) Assay
Objective: Determine antibacterial potency against MRSA (ATCC 43300).

o Preparation: Prepare stock solutions of the test compound in DMSO (10 mg/mL).

« Dilution: Perform 2-fold serial dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in
a 96-well plate. Final volume: 100 pL/well.

 Inoculation: Dilute overnight bacterial culture to

CFU/mL. Add 100 pL to each well.

e Controls:
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o Positive Control:[5] Vancomycin (Range 0.125 - 64 pug/mL).
o Negative Control: DMSO vehicle only (Growth check).

o Sterility Control: Media only.

e Incubation: Incubate at 37°C for 18-24 hours.

e Readout: The MIC is the lowest concentration with no visible growth (turbidity).

C. GTPase Activity Assay (Mechanism Validation)

Objective: Confirm the compound targets FtsZ by inhibiting its GTP-hydrolysis rate.

e Reaction Mix: 50 mM MOPS (pH 6.5), 50 mM KCI, 5 mM

e Protein: Add recombinant S. aureus FtsZ (5 pM).
e Inhibitor: Add 3-chloro-N-methoxybenzamide (various concentrations). Incubate 10 min.
e Initiation: Add GTP (1 mM) to start the reaction.

o Measurement: Monitor phosphate release using a Malachite Green assay kit at 650 nm over
30 minutes.

» Validation: A decrease in phosphate release compared to DMSO control confirms inhibition
of FtsZ turnover.

Experimental Workflow Visualization
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Figure 2: Optimization Workflow. The cycle moves from rational design to phenotypic
screening. Only compounds passing the MIC threshold proceed to mechanistic validation
(GTPase assay) to ensure on-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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